2-[3-(trifluoromethyl)phenoxy]pyrazine
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Overview
Description
2-[3-(trifluoromethyl)phenoxy]pyrazine is an organic compound that features a pyrazine ring substituted with a phenoxy group bearing a trifluoromethyl substituent. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence the compound’s reactivity and stability.
Preparation Methods
The synthesis of 2-[3-(trifluoromethyl)phenoxy]pyrazine typically involves the following steps:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyrazine in the presence of a palladium catalyst.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a halogenated pyrazine with a phenol derivative bearing a trifluoromethyl group.
Chemical Reactions Analysis
2-[3-(trifluoromethyl)phenoxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the pyrazine ring to dihydropyrazine derivatives.
Scientific Research Applications
2-[3-(trifluoromethyl)phenoxy]pyrazine has several applications in scientific research:
Biology: The compound’s unique properties make it a useful probe in biological studies, particularly in understanding enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)phenoxy]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
2-[3-(trifluoromethyl)phenoxy]pyrazine can be compared with other similar compounds, such as:
2-(trifluoromethyl)pyrazine: This compound lacks the phenoxy group, which can significantly alter its chemical properties and reactivity.
3-(trifluoromethyl)phenoxybenzene: This compound has a similar structure but lacks the pyrazine ring, which can affect its biological activity and applications.
Trifluoromethylpyridines: These compounds share the trifluoromethyl group but have a pyridine ring instead of a pyrazine ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-2-1-3-9(6-8)17-10-7-15-4-5-16-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBZFFMLBBHSOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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